molecular formula C58H106O13 B12774831 Dipentaerythrityl hexacaprylate CAS No. 82735-99-7

Dipentaerythrityl hexacaprylate

Cat. No.: B12774831
CAS No.: 82735-99-7
M. Wt: 1011.5 g/mol
InChI Key: JPDHZHZDXCSZAT-UHFFFAOYSA-N
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Description

Dipentaerythrityl hexacaprylate is a chemical compound that is primarily used in the cosmetics and personal care industry. It is an ester derived from caprylic acid and capric acid, which are fatty acids. This compound is known for its emollient, emulsifying, and thickening properties, making it a valuable ingredient in various skincare formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dipentaerythrityl hexacaprylate is synthesized through the esterification of dipentaerythritol with caprylic acid and capric acid. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 150-200°C and removing water formed during the reaction to drive it to completion .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where dipentaerythritol and fatty acids are combined under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The use of continuous reactors and efficient separation techniques helps in achieving consistent quality .

Chemical Reactions Analysis

Types of Reactions: Dipentaerythrityl hexacaprylate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions under specific conditions .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dipentaerythrityl hexacaprylate has several applications in scientific research and industry:

Mechanism of Action

The primary mechanism of action of dipentaerythrityl hexacaprylate in skincare products is its ability to form a protective barrier on the skin. This barrier helps to retain moisture and provides a smooth, non-tacky feel. The compound interacts with the lipid layers of the skin, enhancing hydration and improving skin texture .

Comparison with Similar Compounds

  • Dipentaerythrityl hexacaprate
  • Dipentaerythrityl hexaheptanoate
  • Dipentaerythrityl hexanoate

Comparison: Dipentaerythrityl hexacaprylate is unique due to its specific fatty acid composition, which provides a balance of emollient and emulsifying properties. Compared to similar compounds, it offers a non-tacky, cushiony feel, making it particularly suitable for high-end skincare formulations .

Properties

CAS No.

82735-99-7

Molecular Formula

C58H106O13

Molecular Weight

1011.5 g/mol

IUPAC Name

[3-octanoyloxy-2-[[3-octanoyloxy-2,2-bis(octanoyloxymethyl)propoxy]methyl]-2-(octanoyloxymethyl)propyl] octanoate

InChI

InChI=1S/C58H106O13/c1-7-13-19-25-31-37-51(59)66-45-57(46-67-52(60)38-32-26-20-14-8-2,47-68-53(61)39-33-27-21-15-9-3)43-65-44-58(48-69-54(62)40-34-28-22-16-10-4,49-70-55(63)41-35-29-23-17-11-5)50-71-56(64)42-36-30-24-18-12-6/h7-50H2,1-6H3

InChI Key

JPDHZHZDXCSZAT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCC)(COC(=O)CCCCCCC)COC(=O)CCCCCCC)(COC(=O)CCCCCCC)COC(=O)CCCCCCC

Origin of Product

United States

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